Cerulenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Discovery and Composition of the cer Gene Cluster

The cer gene cluster was identified in two Sarocladium species using a self-resistance gene mining approach. The core cluster consists of several genes, each with a specific role in building the cerulenin molecule [1] [2].

Table 1: Core Genes in the this compound Biosynthetic Cluster

| Gene | Predicted/ Demonstrated Function |

|---|---|

| PKS | Encodes a highly reducing polyketide synthase; produces the C12 polyenoic acid precursor. |

| CerD | Amidotransferase; responsible for the final amidation step. |

| CerE | Reductase; performs enone reduction in the final steps. |

| CerF | Oxidase; catalyzes the final two-electron oxidation. |

The this compound Biosynthetic Pathway

The elucidated pathway involves a complex series of transformations, starting from a simple polyketide chain [1]:

Figure 1: The established biosynthetic pathway for this compound, culminating in the action of the tailoring enzymes CerD, CerF, and CerE.

Key Experimental Workflow and Protocols

The study employed a multi-faceted experimental strategy to validate the function of the cer cluster, as summarized below [1] [2]:

Figure 2: Key experimental workflow for the identification and validation of the this compound biosynthetic gene cluster.

Detailed Methodologies

Heterologous Reconstitution:

Pathway Intermediation via Gene Combinations:

- Strategy: Researchers expressed different subsets of the

cergenes in A. nidulans. - Outcome: This approach allowed for the accumulation and identification of key pathway intermediates and 13 new this compound analogues. Analyzing these compounds was crucial for piecing together the biosynthetic sequence [1].

- Strategy: Researchers expressed different subsets of the

In Vitro Enzyme Assays:

- Purpose: To biochemically validate the specific functions of tailoring enzymes.

- Findings:

Research Implications and Applications

This breakthrough has several important implications for future research and development [1]:

- Biosynthetic Engineering: Paves the way for the engineered production of novel this compound analogues through genetic manipulation of the

cercluster. - Platform for New Derivatives: The identified intermediates and new analogues provide a starting point for generating a library of compounds with potentially improved pharmaceutical properties.

A Critical Distinction: cer vs. CER

It is crucial to distinguish the cer gene cluster from plant CER genes. The plant CER (Eceriferum) gene family is involved in the synthesis of cuticular wax and is unrelated to the fungal antibiotic this compound [3] [4] [5].

References

- 1. Self-Resistance Gene-Guided Discovery of the Molecular ... [pubmed.ncbi.nlm.nih.gov]

- 2. Self-Resistance Gene-Guided Discovery of the Molecular ... [research-repository.uwa.edu.au]

- 3. Genome-wide characterization of the Eceriferum (CER) gene ... [pmc.ncbi.nlm.nih.gov]

- 4. a comprehensive exploration of the cotton Eceriferum (CER ... [bmcplantbiol.biomedcentral.com]

- 5. Genome-Wide Identification and Tissue-Specific ... [mdpi.com]

Cerulenin structure epoxide polyketide

Chemical Structure and Properties

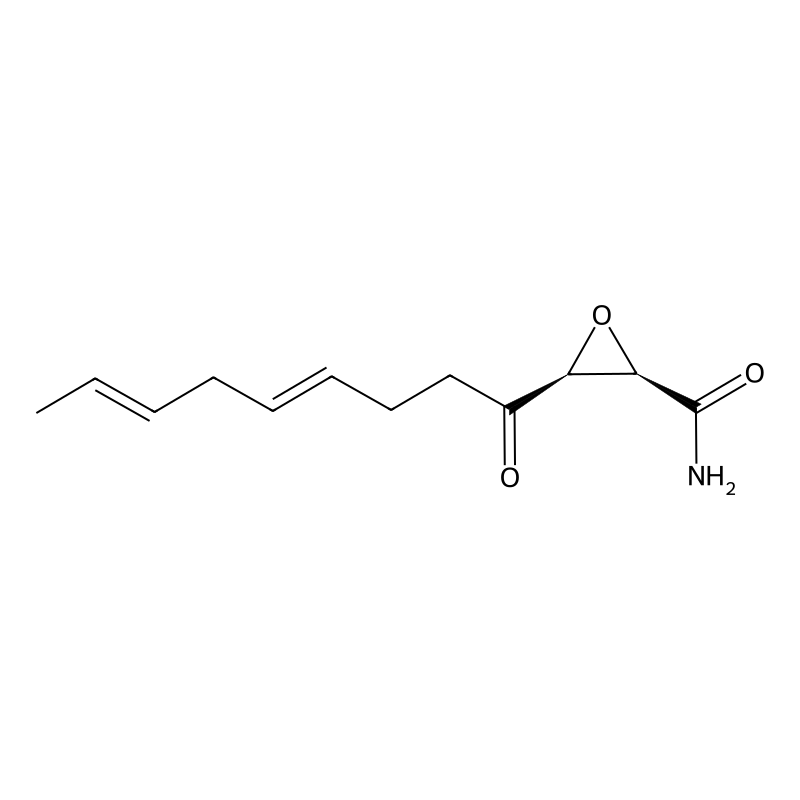

Cerulenin, with the molecular formula C₁₂H₁₇NO₃, is a polyketide-derived epoxyketone featuring an oxirane (epoxide) ring adjacent to a keto group and a terminal carboxamide [1] [2]. The compound's key characteristics are summarized in the table below.

| Property | Description |

|---|---|

| IUPAC Name | (2R,3S)-3-[(4E,7E)-Nona-4,7-dienoyl]oxirane-2-carboxamide [1] [2] |

| Molar Mass | 223.27 g/mol [1] [3] |

| Stereochemistry | Two defined stereocenters (2R, 3S) and two double bonds (4E, 7E) in the hydrocarbon chain [1] [2] |

| Tautomerism | Exists as an equilibrium mixture of a monocyclic (linear) form and bicyclic hemiaminal forms in solution; the dominant species depends on solvent polarity [4] [5] |

| Key Functional Groups | • 2,3-epoxide (oxirane) • γ-ketoamide • Diene moiety [4] [5] |

Experimental Insights into Mechanism of Action

This compound irreversibly inhibits ketosynthase (KS) enzymes in fatty acid synthases (FAS) and polyketide synthases (PKS) through covalent modification of active site cysteine residues [3] [5]. Its complex reactivity involves:

- Tautomeric Equilibrium: this compound exists in dynamic equilibrium between reactive linear and ring-closed tautomers, complicating mechanistic studies [4] [5].

- Dual Electrophilic Sites: The linear tautomer presents two electrophilic centers (C2 and C3 of the epoxide), both activated by adjacent carbonyl groups [4].

- Regioselective Inhibition: Recent isotopic labeling ([2,3-¹³C₂]-tetrahydrothis compound) and NMR studies revealed a unique retro-aldol cleavage and rearrangement mechanism upon covalent binding to E. coli FabB and FabF KS domains [5]. The active site cysteine thiol attacks the C3 epoxide carbon, followed by C2-C3 bond cleavage and structural rearrangement to form a stable thiohemiacetal adduct [5].

Biosynthetic Pathway

The molecular basis of this compound biosynthesis remained unresolved for six decades until a 2025 study identified the responsible polyketide biosynthetic gene cluster (cer) in Sarocladium species [6] [7]. Heterologous reconstitution in Aspergillus nidulans elucidated the pathway, which begins with a C12 polyketide precursor containing both E and Z double bonds and involves complex tailoring modifications [6] [7].

The following diagram illustrates the key stages and enzymes in the this compound biosynthetic pathway:

Key enzymatic steps in the final stages include:

- CerD (Amidotransferase): Catalyzes the amidation reaction [6] [7].

- CerF (Oxidase) and CerE (Reductase): Work in sequence to perform the final two-electron oxidation and enone reduction steps [6] [7].

Research and Therapeutic Applications

This compound's potent inhibition of lipid biosynthesis underpins its diverse research applications and therapeutic investigations:

| Application Area | Observed Effect / Use |

|---|---|

| Anticancer Research | Induces apoptosis and reduces HER2/neu oncogene expression in cancer cells (e.g., breast, colon) by inhibiting Fatty Acid Synthase [1] [3]. |

| Antifungal Activity | Interferes with fungal growth by inhibiting biosynthesis of essential sterols and fatty acids [1] [3]. |

| Obesity & Metabolism | Induces significant weight loss in animal models by inhibiting feeding, potentially via hypothalamic energy sensing mechanisms [1] [3]. |

| Chemical Biology Tool | Used to develop activity-based probes and crosslinkers for studying FAS/PKS enzyme mechanisms and structures [4]. |

| Microbial Physiology | Serves as a specific inhibitor to study fatty acid synthesis and membrane adaptation in bacteria like Bacillus subtilis [8]. |

Experimental Protocols Summary

1. Heterologous Reconstitution of Biosynthesis

- Objective: To identify and validate the cer gene cluster [6] [7].

- Methodology: The entire cer gene cluster was heterologously expressed in Aspergillus nidulans. Subsequent expression of various cer gene combinations allowed researchers to isolate pathway intermediates and analogues, leading to pathway elucidation [6] [7].

- In Vitro Validation: Roles of tailoring enzymes (CerD, CerE, CerF) were confirmed through separate in vitro assays with purified proteins and proposed substrates [6] [7].

2. Probing the Covalent Inhibition Mechanism

- Objective: To unravel the regioselectivity and mechanism of covalent KS inhibition [5].

- Synthesis: Preparation of [2,3-¹³C₂]-tetrahydrothis compound via a multi-step synthetic route involving lithiation of ¹³C-labeled acetylene, chiral resolution, lactonization, and stereospecific epoxidation [5].

- NMR Analysis: The ¹³C-labeled probe was incubated with target KS enzymes (FabB/FabF). In-situ ¹³C NMR spectroscopy tracked covalent bond formation and identified the final thiohemiacetal adduct structure, revealing the retro-aldol rearrangement [5].

3. Development of Crosslinking Probes

- Objective: To create chemical tools for labeling and crosslinking FAS/PKS enzymes [4].

- Probe Design: Synthesized analogues of this compound with masked reactivity (silylcyanohydrin and silylhemiaminal groups) to direct selectivity to a single electrophilic site (C2). These were further functionalized with fluorescent tags or crosslinkers [4].

References

- 1. This compound [en.wikipedia.org]

- 2. (+)-Cerulenin | C12H17NO3 [chemspider.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Masked this compound enables a dual-site selective protein crosslink [pubs.rsc.org]

- 5. Cryptic this compound Rearrangement in Ketosynthase ... [pmc.ncbi.nlm.nih.gov]

- 6. Self-Resistance Gene-Guided Discovery of the Molecular ... [pubmed.ncbi.nlm.nih.gov]

- 7. Self‑Resistance Gene‑Guided Discovery of the Molecular ... [ui.adsabs.harvard.edu]

- 8. This compound inhibits unsaturated fatty acids synthesis in Bacillus ... [pmc.ncbi.nlm.nih.gov]

Molecular Mechanism of Action and downstream Effects

Cerulenin's primary mechanism is the irreversible inhibition of the ketoacyl synthase (KS) domain within the FASN complex [1] [2]. This blockade disrupts the palmitate synthesis cycle, triggering a complex cascade of downstream cellular events. The following diagram illustrates the key pathways affected by this compound-induced FASN inhibition and their functional consequences in cancer cells.

The primary consequences of this mechanism are:

- Metabolic and ER Stress: The halt in palmitate production starves the cell of essential lipids for membrane synthesis and signaling molecules. The consequent accumulation of the substrate malonyl-CoA, which itself is a signaling molecule, contributes to metabolic stress and induces endoplasmic reticulum (ER) stress [3] [4].

- Redox Imbalance and Mitochondrial Priming: FASN inhibition reduces the consumption of NADPH, a key cellular reductant. This disrupts the redox balance, leading to increased levels of reactive oxygen species (ROS) and oxidative damage [4]. This stress "primes" the mitochondria for apoptosis by upregulating pro-death BH3-only proteins like BIM and PUMA, making cells highly susceptible to cell death triggers [4].

- Reduced Cancer Aggressiveness: this compound has been shown to attenuate features of cancer aggressiveness, including cell motility, clonogenic survival (the ability to form colonies), and the expression of markers related to the epithelial-mesenchymal transition (EMT) and cancer stemness [3].

Key Experimental Protocols and Data

To illustrate how the effects of this compound are studied, here are methodologies from recent research, particularly in glioblastoma (GB) cells [3].

Cell Viability and Treatment Dosing

The MTT assay is a standard method to determine this compound's cytotoxicity and establish inhibitory concentrations.

- Procedure: Seed U-87MG cells in 96-well plates. The following day, treat with a range of this compound concentrations (e.g., 0-15 μg/mL) for 24, 48, and 72 hours. Add MTT solution to measure metabolic activity [3].

- Key Parameters from [3]: The study calculated an IC50 value of 5.55 μg/mL and an IC20 value of 3.6 μg/mL after 48 hours of treatment. These values are used for subsequent experiments to study sub-lethal and half-maximal inhibitory effects.

Assessing Fatty Acid Profile (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) directly measures the impact of FASN inhibition on lipid composition.

- Procedure: Extract total lipids from cell pellets using a methanol:chloroform mixture. Derivatize fatty acids to their methyl esters. Analyze using a GC-MS system with a dedicated column for fatty acid separation [3].

- Key Findings from [3]: Treatment with this compound at both IC20 and IC50 doses led to a significant decrease in fatty acid levels, including palmitic acid, confirming on-target engagement and efficacy.

Analysis of Apoptosis and Cell Death Mechanisms

Flow cytometry and western blotting are key for quantifying cell death and understanding its mechanisms.

- Annexin V/Propidium Iodide (PI) Staining: Distinguishes early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cells [4].

- Western Blot Analysis: Used to detect changes in protein expression, such as the upregulation of BH3-only proteins (BIM, PUMA), cleavage of caspase-3, and modulation of pathways like PI3K/AKT/NF-κB [3] [4].

- Key Findings from [4]: FASN inhibition with this compound and other inhibitors increases mitochondrial priming, making cells dependent on BCL-2 for survival and thereby highly sensitive to BCL-2 inhibitors like venetoclax.

Clinical Context and Next-Generation Inhibitors

While this compound is a vital research tool, its therapeutic application is limited. However, it paved the way for clinically advanced FASN inhibitors.

| Inhibitor | Stage | Key Features & Clinical Context |

|---|---|---|

| This compound | Preclinical (Research Tool) | First natural FASN inhibitor; irreversible binding; research use due to pharmacological limitations [1] [2]. |

| Denifanstat (TVB-2640) | Phase 2/3 Trials | First-in-class, oral, reversible inhibitor; trials in KR-mutant NSCLC, breast cancer, and Metabolic Dysfunction-Associated Steatohepatitis (MASH) [5] [6] [2]. |

| TVB-3664 | Preclinical/Early Research | Second-generation oral inhibitor; shown to induce apoptosis in breast and prostate cancer cell lines [7]. |

| TVB-3166 | Preclinical Research | Potent, selective; disrupts lipid rafts and induces apoptosis in cancer cells; used extensively in mechanistic studies [8] [4]. |

Recent successes highlight the clinical potential of this target. Denifanstat achieved all primary and secondary endpoints in a Phase 3 trial for moderate-to-severe acne, demonstrating the therapeutic relevance of FASN inhibition beyond oncology [5].

References

- 1. This compound [en.wikipedia.org]

- 2. What FAS are in clinical trials currently? inhibitors [synapse.patsnap.com]

- 3. attenuates glioblastoma... Fatty acid synthase inhibitor this compound [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid synthase (FASN) regulates the mitochondrial ... [nature.com]

- 5. Denifanstat Achieved All Endpoints in the Treatment of ... [ir.sagimet.com]

- 6. Therapeutic potential of the fatty acid synthase (FASN) ... [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty Acid Synthase Inhibitor - an overview [sciencedirect.com]

- 8. Deciphering Fatty Acid Synthase Inhibition-Triggered ... [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Cerulenin: A 60-Year Mystery Solved

For decades, the molecular basis of cerulenin biosynthesis was unknown. Recent research using a self-resistance gene mining approach has successfully identified the dedicated polyketide biosynthetic gene cluster (cer) in two Sarocladium species [1] [2].

Heterologous reconstitution of this cer cluster in Aspergillus nidulans and expression of various gene combinations revealed the pathway [1]. The established biosynthetic pathway begins with a C12 polyketide precursor and involves a complex series of modifications [2]. The table below summarizes the key enzymes and their functions in the this compound pathway.

| Gene/Enzyme | Function in this compound Biosynthesis |

|---|---|

| PKS (Cer) | Produces the initial C12 polyene precursor with both E and Z double bonds [1]. |

| CerD (Amidotransferase) | Catalyzes the amidation reaction, installing the terminal amide group [1]. |

| CerF (Oxidase) & CerE (Reductase) | Perform the final two-electron oxidation and enone reduction steps to form the mature product [1] [2]. |

The diagram below illustrates the core organization and flow of the this compound PKS pathway based on the newly discovered cer cluster.

Mechanism of Action: Covalent Inhibition of Ketosynthase

This compound is a potent, covalent inhibitor of ketosynthase (KS) domains in both fatty acid synthases (FAS) and polyketide synthases (PKS) [3] [4]. Its reactive moieties include an epoxide and an amide, which can cyclize into multiple tautomeric forms (monocyclic and bicyclic) depending on the solvent [4].

The precise mechanism has been clarified using stable isotope-labeled this compound and NMR/MS analysis. The inhibition proceeds via a unique C2-C3 retro-aldol bond cleavage and structural rearrangement upon covalent binding to the active site cysteine of the KS [4]. This mechanism is visually summarized below.

Key Experimental Protocols

The following are core methodologies from recent studies that are essential for investigating the this compound PKS pathway and its mechanism.

1. Self-Resistance Gene Mining to Identify the PKS Cluster [1]

- Objective: To discover the biosynthetic gene cluster for this compound.

- Method: Bioinformatic screening of fungal genomes for self-resistance genes (e.g., KS domains resistant to this compound) to pinpoint the location of the putative

cercluster. - Validation: Heterologous reconstitution of the entire

cercluster in a tractable host like Aspergillus nidulans. Expression of different combinations ofcergenes allows for the isolation and characterization of pathway intermediates and final products.

2. In Vitro Reconstitution of Tailoring Enzymes [1]

- Objective: To validate the function of specific enzymes in the final steps of this compound biosynthesis.

- Method: Cloning, expression, and purification of individual tailoring enzymes (e.g., CerD, CerE, CerF). These enzymes are then incubated with their proposed substrates in controlled buffer conditions.

- Analysis: Reaction products are analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR to confirm the catalytic function, such as amidation by CerD or the redox steps by CerF and CerE.

3. Elucidating the Covalent Inhibition Mechanism [4]

- Objective: To determine the precise chemical steps of this compound's covalent bond formation with KS domains.

- Probe Synthesis: Design and synthesis of this compound analogs with stable isotopic labeling (e.g., 99% ^13^C) at the key reactive epoxide carbons (C2 and C3).

- Tracking the Reaction: Incubation of the isotopically labeled this compound with purified KS enzymes (e.g., FabB or FabF). The reaction is monitored over time using NMR spectroscopy to track the fate of the ^13^C labels and Mass Spectrometry to analyze the protein-probe adduct, revealing bond cleavage and rearrangement.

Research Applications and Tools

The discovery of the biosynthetic pathway enables the engineered production of novel this compound analogs. Furthermore, this compound's mechanism has inspired the development of new chemical probes [3].

| Application/Tool | Description | Research Utility |

|---|---|---|

| Engineered Biosynthesis | Use of the heterologously expressed cer cluster to create new analogs [1]. |

Generation of a library of compounds for structure-activity relationship (SAR) studies and drug development. |

| Mechanism-Based Probes | Synthetic derivatives of this compound with masked reactivity (silylcyanohydrin) or fluorescent tags [3]. | Activity-based protein profiling, cross-linking studies, and visualization of FAS/PKS enzymes in action. |

| Metabolic Inhibition | Use of this compound as a tool to inhibit FAS and study lipid metabolism [5]. | Investigation of lipid roles in cellular processes; shifting metabolic flux in microbes to enhance PUFA (e.g., DHA) production [5]. |

References

- 1. Self-Resistance Gene-Guided Discovery of the Molecular ... [pubmed.ncbi.nlm.nih.gov]

- 2. Self‑Resistance Gene‑Guided Discovery of the Molecular ... [ui.adsabs.harvard.edu]

- 3. Masked this compound enables a dual-site selective protein crosslink [pubs.rsc.org]

- 4. Cryptic this compound Rearrangement in Ketosynthase ... [pmc.ncbi.nlm.nih.gov]

- 5. Deciphering the distinct roles of polyketide synthase ... [sciencedirect.com]

Mechanism of Inhibition and Structural Rearrangement

For many years, the precise covalent inhibition mechanism of cerulenin was unclear, with crystallographic studies suggesting conflicting sites of nucleophilic attack by the active-site cysteine residue [1]. Recent research using stable isotope labeling has elucidated a unique retro-aldol bond cleavage and rearrangement [1].

The diagram below illustrates this mechanism, which begins with the nucleophilic attack of the active-site cysteine on the C3 carbon of this compound's epoxide ring, leading to ring opening. This is followed by a retro-aldol reaction that cleaves the bond between C2 and C3. The final rearranged product covalently attached to the ketosynthase is a thiohemiacetal, which effectively blocks the enzyme's active site [1].

This compound's inhibition mechanism involves a two-step rearrangement.

Experimental Protocol for Mechanism Elucidation

The following methodology, based on stable isotopic labeling with NMR and MS analysis, can be used to study the covalent inhibition mechanism of this compound and related analogs [1].

Probe Design and Synthesis

- Rationale: Simplify the native this compound structure by removing the 1,4-diene (creating tetrahydrothis compound) to slow the reaction kinetics, allowing intermediate steps to be observed [1].

- Isotopic Labeling: Synthesize the probe with 99% ¹³C enrichment at the C2 and C3 positions of the epoxide ring. This allows direct monitoring of the reactivity at these key carbon atoms using ¹³C NMR [1].

In Situ Reaction and NMR Tracking

- Protein Buffer: Use a 50 mM potassium phosphate buffer at pH 7.4, which is compatible with both enzyme stability and NMR analysis [1].

- NMR Analysis: Acquire ¹³C NMR spectra of the ¹³C-labeled this compound analog after adding it to the target ketosynthase (e.g., E. coli FabB or FabF). Track the chemical shift changes of the C2 and C3 atoms over time (e.g., up to 36 hours) to observe the formation of the covalent adduct and the structural rearrangement [1].

- Mass Spectrometry: Use MS to confirm the mass of the final enzyme-inhibitor complex and verify the stoichiometry of binding [1].

KAS Enzyme Inhibition and Biological Effects

This compound primarily targets the elongation condensing enzymes in the FAS-II pathway.

| Enzyme / Organism | Inhibition & Role | Key Findings |

|---|---|---|

| FabF (KAS II) / E. coli | Potent inhibitor of this primary elongation enzyme [1] [2]. | A critical enzyme for fatty acid chain elongation; its inhibition disrupts the entire pathway [2]. |

| FabB (KAS I) / E. coli | Potent inhibitor [1]. | Essential for unsaturated fatty acid synthesis; inhibition leads to a halt in bacterial growth [2]. |

| FabH (KAS III) / E. coli | Not a primary target; FabH initiates fatty acid synthesis [3] [2]. | This compound shows significantly weaker inhibition of FabH compared to FabB and FabF [2]. |

The inhibition of these essential enzymes has clear biological consequences:

- Fungicidal Activity: In yeasts like Candida albicans, treatment with this compound at the minimal inhibitory concentration is fungicidal, leading to significant cell death within hours. This is due to the blockade of de novo fatty acid biosynthesis, which is lethal unless exogenous fatty acids are provided [4].

- Antibacterial Potential: The bacterial FAS-II pathway is a validated target for antibacterial development because it is distinct from the human FAS-I system. While this compound itself is not used clinically due to toxicity and poor bioavailability, it serves as a key prototype for developing novel FabH inhibitors to combat antimicrobial resistance (AMR) [5].

Research and Therapeutic Applications

The application of this compound extends beyond basic science into exploring new therapeutic avenues.

- Tool Compound in Chemical Biology: this compound's structure has inspired the development of pantetheine-based crosslinking probes. These probes, which contain similar electrophilic warheads (e.g., epoxides, bromoacetamides), are used to trap and crystallize acyl carrier proteins (ACPs) in complex with their partner enzymes, enabling high-resolution structural studies [6].

- Exploration in Oncology: Fatty acid synthase (FAS) is often overexpressed in cancer cells. Research shows that this compound can inhibit FASN and reduce HER2/neu oncogene levels in breast cancer cells. In liver cancer, this compound can diminish cancer stem cell (CSC) characteristics and, in combination with sorafenib, shows a synergistic effect [7] [8].

- Template for Novel Antibacterials: The search for new FabH inhibitors is a active area of research to counter AMR. While natural products like platensimycin inhibit FabH, their drug-like properties are suboptimal. The structural insights from this compound's mechanism guide the rational design of new inhibitors with improved potency and pharmacokinetics [5].

The unique inhibition mechanism of this compound continues to make it an indispensable tool for fundamental research and a valuable starting point for drug discovery.

References

- 1. Cryptic this compound Rearrangement in Ketosynthase ... [pmc.ncbi.nlm.nih.gov]

- 2. Substrate Recognition by β-Ketoacyl-ACP Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of β-Ketoacyl-Acyl Carrier Protein Synthase III ... [sciencedirect.com]

- 4. The inhibitory effect of this compound to yeasts is fungicidal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments of the β-ketoacyl-acyl carrier protein ... [sciencedirect.com]

- 6. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. This compound [en.wikipedia.org]

- 8. Fatty acid synthase inhibitor this compound hinders liver cancer ... [sciencedirect.com]

Cerulenin antifungal antibiotic properties

Molecular Identity & Key Properties

Cerulenin ((C_{12}H_{17}NO_{3})) is a small molecule epoxyamide antibiotic naturally produced by fungi like Cephalosporium caerulens and Sarocladium species [1] [2]. The table below summarizes its core characteristics:

| Property | Description |

|---|---|

| Chemical Formula | (C_{12}H_{17}NO_{3}) [1] |

| Average Mass | 223.272 g/mol [1] |

| Modality | Small Molecule [1] |

| Natural Source | Cephalosporium caerulens [1] |

| Solubility | Slightly soluble in water [1] |

| Main Biological Activity | Antifungal; inhibits fatty acid and sterol synthesis [1] |

Mechanism of Antifungal Action

This compound disrupts fungal growth by irreversibly inhibiting the biosynthesis of two essential lipid classes: fatty acids and sterols [1].

- Primary Target in Fatty Acid Synthesis: this compound covalently binds to the active-site cysteine residue of the condensing enzymes in the fatty acid synthase (FAS) complex, specifically β-ketoacyl-ACP synthase (also known as FabF) [1] [3]. This binding is equimolar and irreversible, blocking the condensation step in the fatty acid elongation cycle and halting the production of new fatty acids necessary for cell membranes [1].

- Secondary Target in Sterol Synthesis: this compound also inhibits HMG-CoA synthetase, a key enzyme in the early stages of the mevalonate pathway, which is essential for sterol (like ergosterol) biosynthesis [1]. This dual inhibition cripples the production of two fundamental building blocks for fungal cellular structure.

The following diagram illustrates this dual inhibition mechanism:

This compound's dual inhibition of Fatty Acid and Sterol synthesis pathways.

Fungal Self-Resistance Mechanism

The fungus that produces this compound, Cephalosporium caerulens, possesses a innate resistance mechanism. Its native fatty acid synthetase is structurally much less sensitive to this compound inhibition compared to the synthetase in susceptible fungi like Saccharomyces cerevisiae [4]. This natural resistance allows the producer to synthesize fatty acids despite the presence of the antibiotic in its environment.

Quantitative Data on Activity and Toxicity

The table below consolidates key quantitative data for this compound:

| Parameter | Value | Context / Organism | Reference |

|---|---|---|---|

| Inhibition Constant (k) | 88 M⁻¹·s⁻¹ | Inactivation rate of yeast FAS at 0°C, pH 6.5 | [3] |

| Acute Toxicity (LD₅₀) | 547 mg/kg | Oral, mouse | [1] |

| IC₅₀ (Viability) | 5.55 μg/mL | 48-hour treatment, U-87MG glioblastoma cells | [5] |

Key Experimental Protocols

To study this compound's effects, researchers employ specific biochemical and cell-based assays.

Enzyme Inhibition Assay

This protocol measures the direct inactivation of Fatty Acid Synthase [3].

- Procedure: Purified FAS is pre-incubated with this compound at a specific concentration (e.g., 0.1-50 µM) in a suitable buffer (e.g., pH 6.5) at 0°C. The enzymatic activity is then measured by monitoring the incorporation of radioactive malonyl-CoA into fatty acids over time. The second-order rate constant of inactivation can be calculated from the time- and concentration-dependent loss of activity [3].

- Key Control: Pre-treating the enzyme with acetyl-CoA (a substrate) can protect it from this compound inhibition, confirming the specificity for the active site [3].

Assessing Fungal Resistance

This method compares the sensitivity of FAS from different sources [4].

- Procedure: Fatty acid synthetase is purified from both the this compound-producing fungus (C. caerulens) and a sensitive strain (e.g., S. cerevisiae). The enzymes are treated with identical concentrations of this compound, and their residual activity is measured and compared. The FAS from the producer will show significantly higher residual activity [4].

- Probe Reaction: A hallmark of this resistance is that the producer's FAS, even after this compound treatment, can still be induced to display malonyl-CoA decarboxylase activity upon subsequent treatment with iodoacetamide, whereas the sensitive enzyme cannot [4].

Emerging Research & Applications

While known for its antifungal properties, recent research has unveiled promising new applications for this compound:

- Cancer Research: this compound is investigated for its anti-cancer effects. It promotes ferroptosis (an iron-dependent form of cell death) in tumors by dually targeting FASN and HMGCS1, disrupting lipid metabolism and antioxidant defenses [6]. It also reduces stemness and tumorigenicity in liver cancer and glioblastoma models [7] [5].

- Neurodegenerative Disease: A 2025 study identified this compound as a candidate molecule that partially restored normal function to neurons derived from a Huntington's disease model, indicating potential for treating developmental disruptions in neurodegeneration [8].

Conclusion

This compound remains a critical tool for investigating lipid metabolism. Its well-defined mechanism as a covalent inhibitor of condensing enzymes in synthesis pathways provides a foundation for both basic research and developing new therapeutic strategies against fungal infections and beyond.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Self-Resistance Gene-Guided Discovery of the Molecular ... [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of this compound on fatty acid synthetase. ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound resistance in a this compound-producing fungus. II. ... [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid synthase inhibitor this compound attenuates ... [link.springer.com]

- 6. Synergistic targeting of FASN and HMGCS1 by this compound ... [sciencedirect.com]

- 7. Fatty acid synthase inhibitor this compound hinders liver cancer ... [sciencedirect.com]

- 8. This compound partially corrects the disrupted developmental ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Assessing Cerulenin Cytotoxicity in Cancer Cell Lines

Introduction to Cerulenin as a Fatty Acid Synthase Inhibitor

This compound is a natural antifungal antibiotic isolated from the fungus Cephalosporium caerulens that has gained significant attention in cancer research due to its potent inhibition of fatty acid synthase (FASN) [1]. This enzyme catalyzes the terminal steps in the de novo biosynthesis of long-chain fatty acids, primarily palmitate, and is significantly overexpressed in numerous cancer types [2] [3] [4]. Unlike normal cells that primarily rely on dietary lipids, cancer cells demonstrate increased dependence on de novo lipogenesis to support their rapid proliferation, membrane biogenesis, and energy requirements [5]. This metabolic reprogramming makes FASN an attractive molecular target for anticancer therapeutics. This compound contains an epoxy group that covalently binds to the ketoacyl synthase domain of FASN, permanently inactivating the enzyme and thereby blocking fatty acid synthesis [1].

The pharmacological interest in this compound stems from its demonstrated anti-proliferative and pro-apoptotic effects across various cancer cell lines, including glioblastoma, colorectal carcinoma, hepatocellular carcinoma, and breast cancer [2] [3] [4]. Research indicates that this compound administration not only suppresses cancer cell growth but also impacts critical oncogenic processes such as epithelial-mesenchymal transition (EMT), cancer stemness, migration, and invasion [2] [5]. Furthermore, this compound has shown promising synergistic effects when combined with conventional chemotherapeutic agents like oxaliplatin and SN-38, potentially allowing for dose reduction of these drugs while maintaining efficacy and potentially minimizing side effects [4] [6].

Quantitative Cytotoxicity Profile of this compound Across Cancer Models

Efficacy in Various Cancer Cell Lines

Table 1: this compound Cytotoxicity Profiles Across Cancer Types

| Cancer Type | Cell Line | IC50 Value | Key Findings | Reference |

|---|---|---|---|---|

| Glioblastoma | U-87MG | 5.55 μg/mL (48h) | Reduced FA levels, ↓stemness, ↑ROS, ↑ER stress | [2] |

| Colorectal Cancer | HCT116 | 50-100 μM (24h) | ↓p-Akt, ↑cleaved caspase-3, cell cycle arrest | [4] |

| Colorectal Cancer | RKO | 50-100 μM (24h) | ↓p-Akt, ↑cleaved caspase-3, induction of apoptosis | [4] |

| Colorectal Cancer | Colon 26 | 100-200 μM (24h) | Suppressed liver metastasis in mice, ↓p-Akt | [3] |

| Hepatocellular Carcinoma | HepG2/C3A | Not specified | Reduced CSC characteristics, ↓stemness genes | [5] |

| Breast Cancer | Various | 1.25-10 mg/L | Dose-dependent decrease in HER2/neu protein levels | [1] |

Combination Therapy Efficacy

Table 2: this compound in Combination Therapy

| Combination Partner | Cancer Model | Observed Effect | Mechanistic Insights | Reference |

|---|---|---|---|---|

| Oxaliplatin | HCT116 colorectal cancer | Synergistic tumor growth inhibition | Enhanced p53-p21 pathway, p38 activation, caspase-3 cleavage | [4] |

| SN-38 (topoisomerase inhibitor) | TNBC brain metastasis models | Synergistic cytotoxicity | Upregulation of FAS, downregulation of cell cycle genes | [6] |

| Sorafenib | Hepatocellular carcinoma | Great synergistic effect, especially in CSCs | Inhibition of amyloid protein precursor (APP) pathway | [5] |

The efficacy of this compound extends beyond monotherapy applications, demonstrating particular promise in combination regimens with conventional chemotherapeutic agents. In colorectal cancer models, the combination of this compound with oxaliplatin resulted in significantly enhanced tumor growth inhibition compared to either agent alone in xenograft models [4]. Similarly, in triple-negative breast cancer (TNBC) models, this compound demonstrated synergistic effects with SN-38, the active metabolite of irinotecan [6]. These findings suggest that FASN inhibition may sensitize cancer cells to conventional chemotherapeutics, potentially through disruption of energy homeostasis and membrane integrity required for DNA repair and survival signaling.

Experimental Protocols for this compound Cytotoxicity Assessment

Cell Culture and Reagent Preparation

- This compound stock solution preparation: Dissolve this compound (≥98% purity, Sigma-Aldrich #C2389) in dimethyl sulfoxide (DMSO) at a concentration of 20 mg/mL [2] [3]. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles to maintain stability.

- Working solution preparation: Dilute the stock solution in culture medium immediately before use. Ensure that the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity [2].

- Cell culture conditions: Maintain human glioblastoma U-87MG cells, colorectal cancer HCT116 and RKO cells, or other relevant cancer cell lines in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 1% non-essential amino acids at 37°C in a humidified 5% CO₂ atmosphere [2] [4]. For studies specifically investigating lipid metabolism, consider using lipid-depleted FBS to mimic the lipid-poor tumor microenvironment [6].

Cytotoxicity and Cell Viability Assessment

MTT/WST-8 assay protocol:

- Seed cells in 96-well plates at optimal density (3-10 × 10³ cells/well depending on cell type and growth rate) and allow to adhere overnight [3] [4].

- Treat cells with this compound across a concentration range (e.g., 0-200 μM or 0-15 μg/mL) for 24-72 hours. Include vehicle controls (DMSO) and blank wells.

- Add MTT (0.5 mg/mL) or WST-8 reagent (10 μL/well of Cell Counting Kit-8) and incubate for 1-4 hours at 37°C [3] [4].

- Measure absorbance at 570 nm (MTT) or 450 nm (WST-8) using a microplate reader.

- Calculate cell viability as percentage of vehicle control and determine IC₅₀ values using nonlinear regression analysis of dose-response curves.

BrdU proliferation assay:

- Seed and treat cells as described above.

- Add BrdU labeling solution for the final 2-4 hours of this compound treatment.

- Fix cells and detect incorporated BrdU using anti-BrdU antibody according to manufacturer's protocol (Roche Diagnostics) [3] [4].

- Measure absorbance at 450 nm with a reference wavelength of 595 nm.

Clonogenic survival assay:

- Treat cells with this compound at IC₂₀ and IC₅₀ concentrations (e.g., 3.6 and 5.55 μg/mL for U-87MG) for 48 hours [2].

- Trypsinize and reseed at low density (200-1000 cells/well in 6-well plates).

- Allow colonies to form for 7-14 days without additional treatment.

- Fix with methanol, stain with crystal violet (0.5% w/v), and count colonies containing >50 cells.

Apoptosis and Mechanism Analysis

TUNEL assay:

- Seed cells on chamber slides (3 × 10⁴ cells/well) and treat with this compound for 24-48 hours.

- Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

- Label DNA strand breaks with TUNEL reaction mixture according to manufacturer's instructions (Roche Diagnostics) [3] [4].

- Counterstain with DAPI and visualize apoptotic cells by fluorescence microscopy.

Western blot analysis:

- Extract total protein from this compound-treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Separate proteins (20-40 μg per lane) by SDS-PAGE and transfer to nitrocellulose membranes.

- Probe with primary antibodies against FASN, p-Akt (Ser473), total Akt, cleaved caspase-3, p-p38, p53, p21, and GAPDH/β-actin as loading control [2] [4].

- Incubate with HRP-conjugated secondary antibodies and detect using enhanced chemiluminescence.

Reactive oxygen species (ROS) and mitochondrial membrane potential (MMP) assessment:

- Load this compound-treated cells with CM-H₂DCFDA (5 μM) for ROS detection or JC-1 (2 μM) for MMP assessment.

- Incubate for 30 minutes at 37°C in the dark.

- Analyze by flow cytometry or fluorescence microscopy [2].

- For JC-1, calculate the ratio of red (aggregates) to green (monomers) fluorescence as an indicator of MMP.

Signaling Pathways and Experimental Workflows

Molecular Mechanisms of this compound Action

Diagram 1: Molecular mechanisms of this compound action. This compound inhibits FASN, blocking fatty acid synthesis and palmitate production, leading to multiple downstream effects including ER stress, mitochondrial dysfunction, and reduced membrane synthesis.

The molecular mechanisms through which this compound exerts its cytotoxic effects extend beyond simple inhibition of fatty acid synthesis. Research indicates that this compound treatment modulates several key signaling pathways that contribute to its anti-cancer activity:

- PI3K/AKT/NF-κB pathway: this compound treatment significantly reduces phosphorylated Akt levels, thereby inhibiting this crucial survival pathway [2] [3] [4]. This dephosphorylation of Akt contributes to the pro-apoptotic effects of this compound.

- p38 MAPK pathway: this compound activates p38 MAPK signaling, which is involved in stress response and apoptosis induction [4]. This activation appears to work in concert with the inhibition of survival pathways.

- p53-p21 pathway: In combination with oxaliplatin, this compound enhances activation of the p53-p21 axis, resulting in enhanced cell cycle arrest and apoptosis [4].

- ER stress and unfolded protein response: this compound treatment induces endoplasmic reticulum stress, as evidenced by increased expression of HSP70 and phosphorylated HSF1, ultimately triggering apoptotic pathways [2].

Experimental Workflow for Cytotoxicity Assessment

Diagram 2: Experimental workflow for this compound cytotoxicity assessment. The comprehensive protocol spans from cell culture to data analysis, incorporating multiple assessment methods and mechanistic studies.

Research Applications and Technical Considerations

Advanced Research Applications

- Cancer stem cell (CSC) targeting: this compound has demonstrated efficacy in reducing cancer stem cell populations in both glioblastoma and hepatocellular carcinoma models [2] [5]. In HCC CSCs, this compound treatment diminished stemness gene expression, spherogenicity, tumorigenicity, and metastatic potential by modulating the FASN/amyloid protein precursor (APP) axis [5].

- Invasion and metastasis suppression: Beyond direct cytotoxicity, this compound impairs cancer cell motility and invasive capacity. In glioblastoma models, this compound attenuated cell migration and colony-forming ability while reducing markers of epithelial-mesenchymal transition (EMT) [2]. Similarly, in breast cancer brain metastasis models, FASN inhibition reduced radial outgrowth from spheroids and transwell invasion [6].

- Blood-brain barrier penetration: The demonstrated efficacy of this compound against glioblastoma and breast cancer brain metastases suggests potential capacity to cross the blood-brain barrier or accumulate in brain tumors [2] [6]. This property makes it particularly interesting for treating central nervous system malignancies.

Technical Considerations and Optimization

- Assay selection and validation: Different cytotoxicity assays may yield varying results due to their distinct detection principles. For instance, assays measuring metabolic activity (MTT/MTS) may be affected by this compound-induced changes in cellular metabolism independent of viability [7]. It is recommended to use multiple complementary assays (e.g., combining metabolic activity with apoptosis detection and clonogenic survival) for comprehensive assessment.

- Culture conditions optimization: The cytotoxic effects of this compound are influenced by lipid availability in the culture medium. Studies have shown enhanced efficacy under lipid-depleted conditions, suggesting that mimicking the nutrient environment of target tissues (e.g., the lipid-poor brain microenvironment) may provide more physiologically relevant results [6].

- Cell density standardization: Maintaining consistent cell seeding density is critical for reproducible results, as high cell densities can lead to contact inhibition and altered metabolic states that may modify this compound sensitivity [7].

- Combination therapy assessment: When evaluating this compound in combination with other agents, use established methods like the Chou-Talalay combination index to quantitatively determine synergistic, additive, or antagonistic effects [6]. This approach allows for optimized dosing schedules and ratio identification.

Conclusion

This compound represents a promising therapeutic agent targeting the metabolic vulnerability of cancer cells through FASN inhibition. The comprehensive protocols outlined herein provide researchers with robust methodologies for evaluating this compound's cytotoxicity across diverse cancer models. The consistent demonstration of this compound's efficacy in impairing cancer cell viability, stemness properties, and metastatic potential—particularly in combination with conventional chemotherapeutics—supports its continued investigation as a potential cancer therapeutic. Future research directions should focus on optimizing delivery strategies, identifying predictive biomarkers of response, and advancing promising combination regimens into clinical evaluation.

References

- 1. This compound [en.wikipedia.org]

- 2. Fatty acid synthase inhibitor this compound attenuates ... [link.springer.com]

- 3. Fatty acid synthase inhibitor this compound suppresses liver ... [pmc.ncbi.nlm.nih.gov]

- 4. International Journal of Oncology [spandidos-publications.com]

- 5. Fatty acid synthase inhibitor this compound hinders liver cancer ... [pmc.ncbi.nlm.nih.gov]

- 6. Targeting fatty acid synthase in preclinical models of TNBC ... [nature.com]

- 7. In Vitro Cytotoxicity Determination: Avoiding Pitfalls [intechopen.com]

Comprehensive Application Notes and Protocols: Cerulenin Treatment in Glioblastoma U-87MG Cell Models

Introduction to U-87MG Cells and Cerulenin Mechanism

The U-87 MG cell line (Uppsala 87 Malignant Glioma) is a well-characterized human primary glioblastoma model established from a 44-year-old male patient with glioblastoma. These cells exhibit epithelial-like morphology with a diameter ranging between 12-14 μm and possess a hypodiploid karyotype with a modal chromosome number of 44. U-87MG cells are widely utilized in neuroscience and immuno-oncology research due to their ease of culture, homogeneity, and comprehensive characterization. The cells grow as adherent monolayers with a population doubling time of 18-38 hours when maintained in EMEM growth medium supplemented with 10% FBS, 1.0 g/L L-glucose, 2.0 mM L-glutamine, and other essential nutrients at 37°C in a humidified 5% CO₂ atmosphere [1].

This compound, a natural antifungal antibiotic derived from the fungus Cephalosporium caerulens, is a potent irreversible inhibitor of fatty acid synthase (FASN), a key metabolic enzyme that catalyzes the synthesis of long-chain saturated fatty acids including palmitic acid. In glioblastoma cells, which exhibit reprogrammed lipid metabolism to support rapid proliferation, FASN is frequently overexpressed to meet the elevated demand for membrane components and signaling molecules. This compound exerts its anti-tumor effects by covalently binding to the β-ketoacyl synthase domain of FASN, thereby blocking de novo fatty acid synthesis and triggering a cascade of cellular stress responses that ultimately lead to reduced viability and apoptosis in glioblastoma cells [2] [3] [4].

Experimental Data Summary

This compound Treatment Parameters and Effects on U-87MG Cells

Table 1: this compound treatment parameters and cellular responses in U-87MG glioblastoma cells

| Parameter | IC₂₀ Value | IC₅₀ Value | Higher Concentration | Control Treatment |

|---|---|---|---|---|

| Concentration | 3.6 μg/mL | 5.55 μg/mL | 15 μg/mL | Vehicle (DMSO ≤0.06%) |

| Treatment Duration | 48 hours | 48 hours | 24-72 hours | 48 hours |

| Cell Viability | 80% | 50% | Dose-dependent decrease | 100% |

| Fatty Acid Reduction | Significant decrease in palmitic acid | Marked decrease in palmitic acid | Not reported | Baseline levels |

| Morphological Changes | Moderate alterations | Significant alterations | Extensive changes | Normal morphology |

Table 2: Functional and molecular effects of this compound treatment in U-87MG cells

| Cellular Process | Effect of this compound | Measurement Method | Significance |

|---|---|---|---|

| Cell Motility | Attenuated | Migration assay | Red invasiveness |

| Clonogenic Survival | Decreased (2D & 3D) | Colony formation assay | Limits self-renewal |

| EMT Markers | Reduced | Western blot | Attenuated aggressiveness |

| Stemness Phenotypes | Diminished | Flow cytometry | Red therapy resistance |

| Mitochondrial Function | MMP collapse | JC-1 staining | Promotes apoptosis |

| Oxidative Stress | Increased ROS | DCFDA assay | Induces stress response |

| ER Stress | Enhanced | GRP78 detection | Activates UPR |

| Apoptosis | Promoted | Caspase-3/7 assay | Induces cell death |

This compound Treatment Protocol

Cell Culture and Maintenance

Culture Conditions: Maintain U-87MG cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 1.0 g/L L-glucose, 2.0 mM L-glutamine, 2.2 g/L NaHCO₃, 1% non-essential amino acids (NEAA), 1 mM sodium pyruvate, and 10% fetal bovine serum (FBS). Incubate cells at 37°C in a humidified atmosphere containing 5% CO₂. Subculture cells when they reach 70-80% confluence using Accutase solution for dissociation [1].

Seeding Density: For experimental procedures, seed U-87MG cells at appropriate densities: 1 × 10⁴ cells/cm² for general maintenance, 1 × 10⁴ cells/well in 96-well plates for MTT assays, 2 × 10⁴ cells/well in 8-well chamber slides for morphological analysis, 6 × 10⁴ cells/well in 24-well plates for molecular biology assays, and 3 × 10⁵ cells/well in 6-well plates for protein analysis and fatty acid extraction [2].

Cryopreservation: Preserve U-87MG cells using CM-1 or CM-ACF freezing media with a slow freezing process at below -150°C or in the vapour phase of liquid nitrogen. Thaw frozen vials rapidly in a 37°C water bath, resuspend cells in growth medium, and dispense into culture flasks [1].

This compound Preparation and Cytotoxicity Assessment

Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration suitable for achieving the desired treatment concentrations. Ensure the final DMSO concentration in culture medium does not exceed 0.06% (v/v). Use vehicle control with equivalent DMSO concentration for control treatments [2].

MTT Viability Assay: Seed U-87MG cells in 96-well microplates at 1 × 10⁴ cells/well and allow to adhere overnight. Treat cells with this compound across a concentration range of 0-15 μg/mL for 24, 48, and 72 hours. Following treatment, add MTT solution (5 mg/mL in D-PBS) and incubate for 4 hours. Dissolve formazan crystals with DMSO and measure absorbance at 540 nm. Calculate IC values using sigmoidal dose-response curve analysis [2].

Treatment Optimization: Based on cytotoxicity results, select appropriate concentrations for specific experiments: 3.6 μg/mL (IC₂₀) for studies requiring minimal viability impact and 5.55 μg/mL (IC₅₀) for maximum therapeutic effect studies. Standard treatment duration is 48 hours unless specified for time-course experiments [2] [4].

Detailed Mechanistic Assays

Fatty Acid Analysis Protocol

Lipid Extraction: Harvest this compound-treated and control U-87MG cells from 6-well plates. Extract total lipid content using the Bligh and Dyer method with methanol:chloroform (2:1) solution. Add chloroform and dH₂O to the mixture, shake thoroughly, and centrifuge at 2000 rpm for 10 minutes. Combine the subphases and evaporate the solvent under nitrogen gas [2].

Fatty Acid Methylation: Dissolve total lipid content (100 mg) in n-Hexane (10 mL). Add 2N methanolic KOH solution (100 μL), vortex for 30 seconds, and centrifuge at 2000 rpm for 10 minutes. Collect the supernatant for GC-MS analysis [2].

GC-MS Analysis: Analyze methyl-esterified fatty acids using an Agilent 7890AGC gas chromatograph coupled with a 5975C MSD mass spectrometer. Use an HP-88 capillary column (100 m × 0.25 mm ID, 0.25 μm film thickness) for separation. Identify and quantify fatty acids by comparing retention times and mass spectra with authentic standards [2].

Functional Assays for Phenotypic Characterization

Migration and Invasion Assays: Seed U-87MG cells in serum-free medium following this compound treatment. For migration assessment, place cells in Transwell chambers with serum-containing medium as chemoattractant. For invasion assays, coat Transwell membranes with Matrigel. After 24-48 hours, fix and stain migrated/invaded cells, then count under microscope [2].

Clonogenic Survival Assays: Trypsinize this compound-treated and control U-87MG cells and seed at low density (200-1000 cells/well) in 6-well plates. Allow colonies to form for 10-14 days with medium changes every 3-4 days. Fix with methanol, stain with crystal violet, and count colonies containing >50 cells. For 3D clonogenic assays, embed cells in soft agar and count spheres after 2-3 weeks [2].

Apoptosis Assessment: Harvest this compound-treated U-87MG cells and stain with Annexin V-FITC and propidium iodide according to manufacturer's protocol. Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. Alternatively, examine caspase-3/7 activation using commercial assay kits [2] [5].

Signaling Pathway Analysis

This compound-Induced Molecular Pathways in U-87MG Cells

Diagram 1: Molecular mechanisms of this compound action in U-87MG glioblastoma cells. This compound inhibits FASN, reducing fatty acid synthesis and triggering ER stress and oxidative stress, ultimately leading to apoptosis through multiple pathways.

The molecular mechanisms of this compound in U-87MG glioblastoma cells involve a complex interplay between metabolic inhibition and stress response pathways. As illustrated in Diagram 1, the primary action of this compound is the inhibition of FASN, which catalyzes the synthesis of long-chain saturated fatty acids including palmitic acid. This inhibition leads to depletion of cellular fatty acids, triggering endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). The network pharmacology approach has revealed that this compound specifically targets the PI3K/AKT/NF-κB signaling axis, which plays a crucial role in glioblastoma survival and progression [2] [4].

Concurrently, this compound treatment induces mitochondrial membrane potential (MMP) collapse and increases intracellular reactive oxygen species (ROS) levels. These events collectively activate both the intrinsic and extrinsic apoptosis pathways. Additionally, this compound treatment significantly attenuates epithelial-mesenchymal transition (EMT) markers and reduces stemness phenotypes, which are associated with the aggressive behavior and therapy resistance of glioblastoma cells. This multi-faceted mechanism underscores the potential of this compound as a promising therapeutic candidate for targeting the metabolic vulnerabilities of glioblastoma [2] [4].

Research Applications and Limitations

Potential Therapeutic Applications

The experimental data demonstrating this compound's efficacy against U-87MG glioblastoma cells highlights several promising therapeutic applications. This compound represents a compelling approach for targeting metabolic vulnerabilities in glioblastoma, particularly given the reprogrammed lipid metabolism that characterizes these aggressive tumors. The ability of this compound to sensitize glioblastoma cells to conventional therapies is especially noteworthy, as evidenced by research showing that FASN inhibition enhances radiosensitivity by preventing radiation-induced fatty acid and lipid droplet accumulation, thereby promoting ER stress and apoptosis [3].

The multi-faceted mechanism of this compound action addresses several key challenges in glioblastoma treatment. By simultaneously reducing EMT and stemness phenotypes, this compound targets the cellular subpopulations responsible for tumor recurrence and therapeutic resistance. Furthermore, the effect of this compound on lipid metabolism reprogramming may be particularly valuable for addressing temozolomide resistance, as studies have shown differences in lipid utilization between TMZ-sensitive and TMZ-resistant glioblastoma cells, with the latter exhibiting greater sensitivity to lipid synthase inhibitors [3].

Limitations and Considerations

While the preclinical data for this compound in U-87MG models is promising, several limitations and considerations must be addressed for successful clinical translation. The limited applicability of findings from a single cell line model necessitates validation in patient-derived glioblastoma stem cells and in vivo models to better recapitulate tumor heterogeneity and the tumor microenvironment [1].

From a therapeutic perspective, the challenge of specificity remains significant, as lipid metabolic pathways are essential for normal cellular functions, particularly in the lipid-rich environment of the brain. Potential off-target effects on normal neural tissue must be carefully evaluated, though nanostructured carrier systems show promise for improving drug specificity and reducing systemic toxicity [3]. Additionally, the pharmacokinetic properties of this compound, including its stability, blood-brain barrier penetration, and metabolism, require comprehensive investigation to optimize dosing regimens for potential clinical application [2] [3].

Conclusion

The comprehensive data presented in these application notes establishes this compound as a promising candidate for glioblastoma therapy development. The detailed protocols for this compound treatment of U-87MG cells provide researchers with standardized methodologies for investigating FASN inhibition as a therapeutic strategy. The multiple molecular mechanisms involved—including ER stress induction, ROS generation, PI3K/AKT/NF-κB pathway modulation, and attenuation of aggressive phenotypes—highlight the potential of metabolic targeting approaches for addressing the challenging clinical problem of glioblastoma. Further validation in advanced disease models and combination studies with conventional therapies will be essential steps toward clinical translation of these findings.

References

- 1. Line - U Research using 87 and Its... MG Cell Glioblastoma U 87 MG [cytion.com]

- 2. Fatty acid synthase inhibitor this compound attenuates ... [pmc.ncbi.nlm.nih.gov]

- 3. Lipid metabolism: the potential therapeutic targets in ... [nature.com]

- 4. Fatty acid synthase inhibitor this compound attenuates ... [pubmed.ncbi.nlm.nih.gov]

- 5. Endoplasmic reticulum stress‑induced cell death as a ... [spandidos-publications.com]

Comprehensive Application Notes and Protocols: Cerulenin-Based Screening for Enhanced Lipid Accumulation in Oleaginous Yeasts

Introduction to Cerulenin Screening for Lipid Accumulation

This compound, a naturally occurring antifungal antibiotic isolated from the fungus Cephalosporium caerulens, has emerged as a powerful tool for selecting oleaginous microorganisms with enhanced lipid accumulation capabilities. This compound acts as an irreversible inhibitor of β-ketoacyl-ACP synthase, a key enzyme in the fatty acid synthase (FAS) complex that catalyzes the condensation steps in fatty acid biosynthesis. By inhibiting this critical metabolic pathway, this compound creates selective pressure that favors the survival and growth of mutants with altered lipid metabolism, potentially including strains with enhanced lipid accumulation capabilities.

The application of this compound screening represents a sophisticated approach for metabolic engineering that bypasses the need for complex genetic manipulation, which is particularly valuable for working with non-model organisms such as Lipomyces starkeyi that have proven refractory to conventional genetic engineering techniques. When combined with random mutagenesis, this approach enables researchers to rapidly screen large mutant libraries for strains with improved lipid production phenotypes, significantly accelerating the strain development process for industrial applications.

Table 1: Fundamental Characteristics of this compound Screening

| Aspect | Description | Significance in Lipid Research |

|---|---|---|

| Origin | Fungal antibiotic from Cephalosporium caerulens | Natural compound with specific biological activity |

| Molecular Target | β-ketoacyl-ACP synthase (FAS component) | Directly inhibits fatty acid biosynthesis |

| Primary Effect | Irreversible inhibition of fatty acid synthase | Creates selection pressure for lipid metabolism mutants |

| Screening Principle | Normal growth in presence of inhibitor indicates altered lipid metabolism | Identifies potential high-lipid producers through resistance |

| Key Advantage | Bypasses need for genetic engineering | Particularly useful for non-model organisms |

Strain Improvement Strategy: Random Mutagenesis Coupled with this compound Screening

Workflow Overview

The integration of random mutagenesis with This compound screening provides a powerful methodology for enhancing lipid production in oleaginous yeasts without requiring detailed knowledge of the organism's genetic background. This approach begins with the generation of genetic diversity through ultraviolet (UV) irradiation of wild-type cells, followed by selection of mutants demonstrating normal growth characteristics in the presence of inhibitory concentrations of this compound. These resistant mutants are then subjected to systematic fermentation studies to quantify improvements in both biomass production and lipid accumulation, with the most promising strains selected for further characterization and scale-up studies.

This strategy has proven particularly effective for Lipomyces starkeyi DSM 70296, an oleaginous yeast species known for its ability to accumulate lipids up to 70% of its dry cell weight and utilize diverse carbon sources, including xylose and other renewable feedstocks. The resistance to this compound in this context suggests potential alterations in lipid metabolism regulatory mechanisms or FAS enzyme structure that may result in enhanced lipid accumulation as a compensatory mechanism.

Experimental Workflow

The following diagram illustrates the comprehensive workflow for random mutagenesis and this compound screening to develop high-lipid yeast strains:

Detailed Experimental Protocols

UV Mutagenesis and Mutant Selection

Objective: To generate genetic diversity in Lipomyces starkeyi populations and select this compound-resistant mutants with potential for enhanced lipid accumulation.

Materials and Equipment:

- Lipomyces starkeyi DSM 70296 (or other oleaginous yeast strain)

- YPX medium: 10 g/L xylose, 3 g/L peptone, 3 g/L yeast extract, 20 g/L agar (for solid medium)

- This compound stock solution: 1 mg/mL in ethanol or DMSO

- UV mutagenesis chamber with two 15W UV lamps

- Sterile Petri dishes

- Orbital shaker incubator

- Sterile dilution tubes

Procedure:

Culture Preparation:

- Inoculate Lipomyces starkeyi from agar slants into 50 mL liquid YPX medium

- Incubate at 28°C with shaking at 150 rpm for 48 hours to reach mid-log phase growth

- Adjust cell concentration to approximately 1.5×10^7 cells/mL in sterile saline

UV Mutagenesis:

- Transfer 10 mL of cell suspension to a sterile Petri dish

- Expose to UV irradiation for 0 (control), 10, 20, 30, 40, 50, and 60 minutes

- Manually agitate the plate every 10 minutes to ensure even exposure

- For each time point, collect 1 mL aliquots and perform serial dilutions (1000-fold)

Mutant Selection:

- Plate appropriate dilutions on YPX agar supplemented with 10 μg/mL this compound

- Include control plates without this compound to assess mutagenesis efficiency

- Incubate plates at 28°C for 5-8 days until colonies appear

- Select colonies demonstrating normal growth morphology and size in the presence of this compound

Critical Parameters:

- UV dose optimization is essential - excessive exposure reduces viability, while insufficient exposure limits genetic diversity

- Maintain sterile conditions throughout the process

- This compound concentration may require optimization for different yeast species

- Include appropriate controls at each stage to validate results

This compound Screening Protocol

Objective: To identify and isolate this compound-resistant mutants with enhanced lipid accumulation potential.

Materials and Reagents:

- This compound (≥98% purity, Sigma-Aldrich C2389 or equivalent)

- Absolute ethanol or DMSO for preparing stock solutions

- Solid YPX medium with and without this compound

- Sterile spreaders or beads for plating

Procedure:

Preparation of this compound Plates:

- Prepare YPX agar medium according to standard formulations

- Autoclave at 121°C for 20 minutes, cool to approximately 50°C

- Add filter-sterilized this compound stock solution to achieve final concentration of 10 μg/mL

- Pour approximately 20 mL per Petri dish under sterile conditions

- Allow plates to solidify and dry briefly before use

Mutant Screening:

- Plate UV-mutagenized cells on this compound-containing YPX plates

- Incubate at 28°C for 5-8 days

- Monitor colony formation daily, comparing to control plates without this compound

- Select colonies that demonstrate normal growth kinetics and morphology despite this compound presence

Preliminary Characterization:

- Measure colony diameters to quantify growth differences

- Transfer promising isolates to fresh this compound plates to confirm resistance stability

- Preserve resistant strains on YPX slants at 4°C for further analysis

Fermentation and Lipid Productivity Assessment

Objective: To evaluate the lipid production capabilities of selected mutants under controlled conditions.

Materials and Equipment:

- Pre-inoculum medium: 20 g/L xylose, 2 g/L yeast extract, 1 g/L (NH₄)₂SO₄, 3.5 g/L KH₂PO₄, 1.0 g/L Na₂HPO₄, 1.5 g/L MgSO₄·7H₂O, 0.2 g/L CaCl₂·2H₂O

- Fermentation medium: 30 g/L xylose, 1 g/L yeast extract, 0.7 g/L (NH₄)₂SO₄, plus salts and trace elements

- Standard bioreactor medium: Glucose+xylose (70%+30%) 60 g/L, with optimized nutrient composition

- Orbital shaker or bioreactor system

- Centrifuge for biomass harvesting

- Lipid extraction apparatus

Procedure:

Culture Reactivation and Pre-adaptation:

- Transfer cells from agar slants to 50 mL YPX medium in 250 mL Erlenmeyer flasks

- Incubate at 28°C with shaking at 150 rpm for 48 hours

- Use this culture to inoculate pre-inoculum medium at 10% (v/v) inoculation ratio

- Incubate until optical density at 600 nm reaches 0.1 (approximately 48 hours)

Shaken Flask Fermentation:

- Inoculate pre-adapted culture into fermentation medium with C/N ratio = 50 to induce lipid accumulation

- Incubate at 28°C with shaking at 150 rpm for 5-7 days

- Monitor growth regularly through optical density measurements

Bioreactor Validation:

- Scale up promising mutants to bioreactor systems with controlled parameters

- Use standard medium with mixed carbon source (glucose:xylose, 70%:30%)

- Maintain optimal aeration, pH, and temperature throughout fermentation

- Sample regularly for biomass and lipid analysis

Data Analysis and Interpretation

Lipid Productivity Assessment

Analytical Methods:

- Biomass determination: Cell dry weight measurement after filtration and drying at 60°C to constant weight

- Lipid extraction: Chloroform-methanol extraction (Bligh and Dyer method) or equivalent

- Fatty acid analysis: Gas chromatography with flame ionization detection (GC-FID) or GC-MS after transesterification to fatty acid methyl esters (FAMEs)

- Lipid quantification: Gravimetric analysis after solvent evaporation

Table 2: Comparative Performance of this compound-Selected Mutants vs. Wild-Type Strain

| Strain | Biomass Productivity (g/L/day) | Lipid Productivity (g/L/day) | Lipid Content (% DCW) | Fatty Acid Composition (Saturated:Unsaturated) |

|---|---|---|---|---|

| Wild-Type | 0.28 | 0.12 | 42.9% | Reference ratio |

| Mutant A1 | 0.33 | 0.18 | 54.5% | Similar to wild-type with ~7% increase in unsaturated fraction |

| Improvement | +15.1% | +30.7% | +27.0% | Minimal change in profile |

Data Interpretation Guidelines

- Productivity Increases: Successful mutants typically demonstrate simultaneous improvements in both biomass and lipid productivity, as observed with the A1 mutant showing 15.1% and 30.7% increases, respectively

- Lipid Profile Stability: Despite significant changes in lipid quantity, fatty acid composition generally remains similar to wild-type strains, ensuring compatibility with downstream applications

- Performance Validation: Promising results from shaken flask experiments must be confirmed under controlled bioreactor conditions to assess industrial potential

- Genetic Stability: Selected mutants should undergo serial subculturing to confirm stable maintenance of improved traits over multiple generations

Mechanism of Action: this compound Inhibition and Microbial Adaptation

Molecular Inhibition Mechanism

This compound [(2R,3S)-2,3-epoxy-4-oxo-7,10-trans,trans-dodecadienamide] functions as an irreversible inhibitor of fatty acid biosynthesis through covalent modification of the active site cysteine residue in β-ketoacyl-ACP synthase (KS), a key component of both fatty acid synthase (FAS) and polyketide synthase (PKS) systems. This specific inhibition blocks the chain elongation process in fatty acid synthesis, creating metabolic pressure that disrupts normal lipid homeostasis in microbial cells. The inhibition profile of this compound affects both type I and type II FAS systems, though with varying efficacy across different microorganisms.

In oleaginous yeasts like Lipomyces starkeyi, this compound inhibition leads to compensatory adaptations in lipid metabolism that may include upregulation of FAS expression, alterations in enzyme kinetics, or activation of alternative metabolic pathways to maintain membrane integrity and essential cellular functions. Mutants capable of normal growth in the presence of this compound have presumably developed mechanisms to either bypass the inhibition or enhance overall flux through lipid biosynthetic pathways, resulting in the observed increases in lipid accumulation.

Metabolic Pathways and this compound Inhibition

The following diagram illustrates this compound's molecular targets and the resulting cellular adaptations in resistant mutants:

Applications and Future Perspectives

Biofuel and Biochemical Production

The development of high-lipid yeast strains through this compound screening has significant implications for sustainable biofuel production, particularly in the advancement of microbial biodiesel technologies. The enhanced lipid productivity demonstrated by this compound-selected mutants addresses one of the major economic challenges in industrial-scale implementation - achieving sufficient volumetric productivity to compete with conventional fuels. Furthermore, the ability of strains like Lipomyces starkeyi to utilize lignocellulosic hydrolysates containing mixed sugars positions this technology as compatible with low-cost, renewable feedstocks that don't compete with food resources.

Beyond biodiesel, these high-lipid microbes represent versatile platforms for production of specialty oleochemicals including surfactants, lubricants, and cosmetic ingredients. The fatty acid profile similarity to vegetable oils further enhances their commercial potential as drop-in replacements for plant-derived oils in various applications. The this compound screening approach can be adapted to select for strains producing specific fatty acid profiles tailored to particular industrial applications through modifications to the screening pressure and conditions.

Biomedical Research Applications

Interestingly, this compound-mediated inhibition of fatty acid synthase has shown significant anti-neoplastic effects in cancer research, particularly against glioblastoma and hepatocellular carcinoma. Studies have demonstrated that this compound treatment reduces cancer stem cell characteristics, attenuates epithelial-mesenchymal transition (EMT), and sensitizes tumor cells to conventional therapeutics. The mechanistic insights gained from microbial lipid metabolism studies therefore have translational potential in understanding and targeting metabolic vulnerabilities in cancer cells, which often exhibit enhanced dependence on de novo lipogenesis for membrane biosynthesis and signaling molecule production.

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Table 3: Troubleshooting Guide for this compound Screening Protocols

| Problem | Potential Causes | Solutions |

|---|---|---|

| No resistant colonies | Excessive UV exposure | Optimize UV dose; perform kill curve analysis |

| This compound concentration too high | Test lower concentrations (5-15 μg/mL range) | |

| Insufficient mutagenesis | Increase UV exposure time or consider alternative mutagens | |

| High background growth | Inadequate this compound inhibition | Verify this compound activity; prepare fresh stock solutions |

| Cross-contamination | Improve sterile technique; include proper controls | |

| Unstable resistance | Epigenetic adaptations | Perform multiple rounds of selection; verify genetic stability |

| Variable lipid productivity | Environmental factors | Standardize fermentation conditions; control C/N ratio precisely |

| Mixed populations | Re-streak for single colonies; perform clonal selection |

Optimization Guidelines

- This compound Concentration: Perform preliminary experiments to determine the minimum inhibitory concentration (MIC) for wild-type strains, then use 1.5-2× MIC for selection pressure

- Culture Conditions: Maintain consistent media composition, particularly carbon-to-nitrogen (C/N) ratio, as this significantly influences lipid accumulation

- Analytical Validation: Correlate rapid screening methods (e.g., colony size, staining intensity) with precise lipid quantification to establish reliable high-throughput protocols

- Strain Preservation: Cryopreserve improved mutants promptly to prevent genetic drift or loss of desirable traits

Conclusion

The integration of random mutagenesis with This compound screening represents a robust and efficient strategy for enhancing lipid accumulation in oleaginous yeasts, particularly for species that are not readily amenable to genetic engineering. The documented success with Lipomyces starkeyi DSM 70296, resulting in mutants with over 30% improvement in lipid productivity, underscores the practical value of this approach for industrial strain development. The methodology leverages fundamental biochemical principles of fatty acid biosynthesis inhibition to create effective selection pressure for strains with altered lipid metabolism.

Future refinements to this platform may include combination with other selection strategies, integration with emerging high-throughput screening technologies, and application to broader ranges of oleaginous microorganisms. Furthermore, the continuing elucidation of this compound's effects on cellular metabolism at the transcriptional and translational levels will provide additional insights for optimizing selection protocols and understanding the mechanistic basis for enhanced lipid accumulation in resistant mutants.

Comprehensive Application Notes and Protocols for Cerulenin in Mutant Selection and Fatty Acid Metabolism Research

Introduction to Cerulenin Mechanisms and Applications

This compound is a fungal metabolite that functions as a specific inhibitor of fatty acid synthase (FASN), the key enzyme responsible for the de novo synthesis of long-chain fatty acids in eukaryotic cells. This molecule has gained significant importance in biomedical research and drug development due to its ability to selectively target metabolic pathways in various disease models. Originally identified as an antifungal antibiotic, this compound has demonstrated substantial potential in cancer research, neurodegenerative disease studies, and metabolic disorder investigations. The compound covalently binds to the β-ketoacyl synthase domain of FASN, effectively blocking the chain elongation step in fatty acid synthesis, which leads to profound alterations in cellular metabolism and viability.